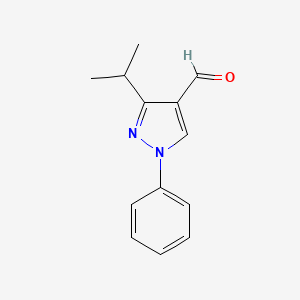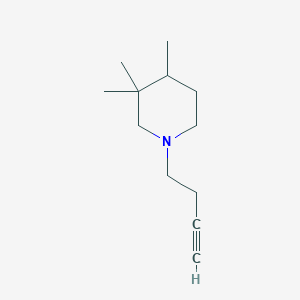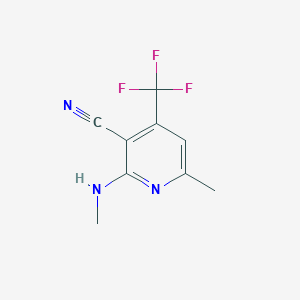![molecular formula C11H8N4O2 B2774220 2-[(4-Methyl-2-nitroanilino)methylene]malononitrile CAS No. 67769-58-8](/img/structure/B2774220.png)
2-[(4-Methyl-2-nitroanilino)methylene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methyl-2-nitroanilino)methylene]malononitrile, commonly known as MNM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential applications in the field of organic electronics, catalysis, and biomedical research. MNM is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C12H8N4O2.
科学的研究の応用
Synthesis and Environmental Applications
Synthesis of Metal Passivators and Light-sensitive Materials : One study describes a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a compound useful in the preparation of metal passivators and light-sensitive materials. This synthesis process, which involves the reduction of 3,3′-dinitro-4,4′-diaminodiphenylmethane obtained by acid-catalyzed rearrangement of bis(2-nitroanilino)methane, is efficient and environmentally friendly (Gu, Yu, Zhang, & Xu, 2009).
Atmospheric Nitration and Environmental Impact : Another study focuses on the atmospheric occurrence of nitrophenols, highlighting the significance of atmospheric nitration processes, including those involving 2-nitroanilino compounds. This research provides insights into the sources, analytical techniques, and environmental effects of nitrophenols, which are relevant to understanding the broader environmental implications of nitroanilino compounds (Harrison et al., 2005).
N2O Emissions from Aquaculture : The production and emission of nitrous oxide (N2O), a potent greenhouse gas, from aquaculture systems are discussed in a review. The study underscores the role of microbial nitrification and denitrification processes, which can be linked to compounds like 2-nitroanilino derivatives in aquaculture environments (Hu et al., 2012).
Nitrification and Denitrification Processes
- Improving Wastewater Management : A paper explores the use of free nitrous acid (FNA) in wastewater systems, which is relevant to the discussion of nitroanilino compounds due to their potential interactions with microbial communities involved in nitrification and denitrification processes. This research offers insights into advanced wastewater management practices that could influence the handling of related compounds (Duan et al., 2019).
特性
IUPAC Name |
2-[(4-methyl-2-nitroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-8-2-3-10(11(4-8)15(16)17)14-7-9(5-12)6-13/h2-4,7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIVAKXINBSYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B2774137.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2774140.png)

![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2774142.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)
![8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774145.png)

![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)

![1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole](/img/structure/B2774152.png)
![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/no-structure.png)
